N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine
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Overview
Description
N-Acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose and is widely distributed worldwide . The molecular formula of this amino monosaccharide is C8H15NO6, and its molecular weight is 221.21 . It usually polymerizes linearly through (1,4)-β-linkages and is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .
Synthesis Analysis
GlcNAc is industrially produced using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material has also been reported .Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase . The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Chemical Reactions Analysis
GlcNAc polymerizes linearly with (1,4)-β-linkages and is the monomeric unit of the polymer chitin . It has been reported that a selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material can be achieved .Physical And Chemical Properties Analysis
GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear . The molecular weight of GlcNAc is 223.19 g/mol .Scientific Research Applications
1. Molecular Mechanisms and Therapeutic Applications
N-[1,2-^13C2]acetyl-D-[1-^13C;^15N]glucosamine is a derivative of glucosamine, which plays a key role in the human body as a component of glycoproteins, proteoglycans, and glycosaminoglycans. Research has shown that glucosamine has beneficial pharmacological effects, particularly in relieving osteoarthritis symptoms, and exhibits anti-oxidant and anti-inflammatory activities. These functions are largely exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB pathway. Glucosamine has potential applications in treating cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
2. NMR Applications in Carbohydrate Chemistry
N-[1,2-^13C2]acetyl-D-[1-^13C;^15N]glucosamine can be studied using 2D ^13C/^15N heteronuclear correlation solid-state NMR spectroscopy. This method is effective in resolving the ^15N resonances of the alpha and beta anomers of amino monosaccharides like glucosamine, facilitating the characterization of the anomeric effect in carbohydrates. This technique is valuable for structural determination in carbohydrates of biological significance, such as glycopeptides or glycolipids (Tzou, 2005).
Future Directions
GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It has been demonstrated that GlcNAc administration has a positive effect on breast cancer cells, leading to increased apoptosis and Fas expression in the malignant phenotype . The binding affinity of GlcNAc to HER2 suggests a potential mechanism of action .
properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-MDCOBECOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine |
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